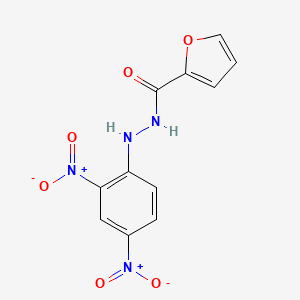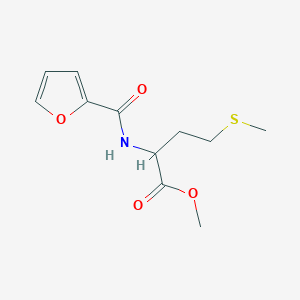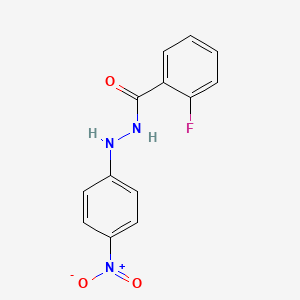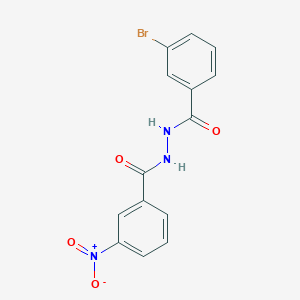
N'-(2,4-dinitrophenyl)furan-2-carbohydrazide
Übersicht
Beschreibung
N’-(2,4-dinitrophenyl)furan-2-carbohydrazide is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to a carbohydrazide group, which is further substituted with a 2,4-dinitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-dinitrophenyl)furan-2-carbohydrazide typically involves the reaction of furan-2-carbohydrazide with 2,4-dinitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-(2,4-dinitrophenyl)furan-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(2,4-dinitrophenyl)furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitro groups.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N’-(2,4-dinitrophenyl)furan-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the development of fluorescent materials and sensors.
Wirkmechanismus
The mechanism of action of N’-(2,4-dinitrophenyl)furan-2-carbohydrazide involves its interaction with biological molecules. The compound can form hydrogen bonds and other interactions with target proteins, leading to inhibition or modulation of their activity. The presence of the dinitrophenyl group enhances its ability to interact with various molecular targets, making it a versatile compound in biochemical studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-(2,6-diarylpiperidin-4-ylidene)furan-2-carbohydrazide: Similar in structure but with different substituents on the furan ring.
N’-(2-furfurylidene)pyridine-3-carbohydrazide: Contains a pyridine ring instead of a phenyl ring.
N’-(1-(2-thienyl)ethylidene)pyridine-3-carbohydrazide: Contains a thienyl group instead of a phenyl group.
Uniqueness
N’-(2,4-dinitrophenyl)furan-2-carbohydrazide is unique due to the presence of the 2,4-dinitrophenyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications requiring strong interactions with molecular targets, such as in the development of fluorescent sensors and bioactive compounds .
Eigenschaften
IUPAC Name |
N'-(2,4-dinitrophenyl)furan-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O6/c16-11(10-2-1-5-21-10)13-12-8-4-3-7(14(17)18)6-9(8)15(19)20/h1-6,12H,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWUXDNQFJNPKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49818922 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[1-(2-chlorophenyl)ethylidene]isonicotinohydrazide](/img/structure/B3842417.png)
![[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 3-iodobenzoate](/img/structure/B3842424.png)
![N'-[1-(1,2-dihydro-5-acenaphthylenyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B3842441.png)
![N'-[(4-bromobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842452.png)
![N'-[(cyclohexylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B3842464.png)
![2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]acetamide](/img/structure/B3842468.png)
![N'-[(4-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3842472.png)

![[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-iodobenzoate](/img/structure/B3842479.png)

![4-nitro-N-[(Z)-1-thiophen-2-ylethylideneamino]benzamide](/img/structure/B3842500.png)
![(Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 4-METHOXYBENZOATE](/img/structure/B3842505.png)
![1-{3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B3842508.png)

